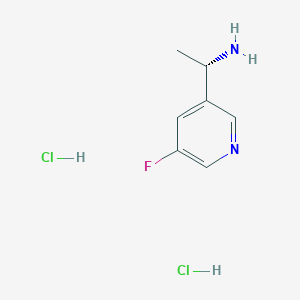

(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl

Description

Properties

IUPAC Name |

(1S)-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXZTBZBWCGOI-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Routes

The enantioselective synthesis of the (S)-configured amine is achieved through asymmetric hydrogenation or reductive amination. A common approach involves chiral catalysts such as Rhodium(I) complexes with BINAP ligands. For example:

Procedure :

-

Substrate Preparation : 5-Fluoronicotinaldehyde is condensed with (R)-α-methylbenzylamine to form an imine intermediate.

-

Hydrogenation : The imine undergoes asymmetric hydrogenation using Rh(I)-(S)-BINAP at 50 psi H₂ in methanol, yielding the (S)-amine with >90% enantiomeric excess (ee) .

-

Deprotection : The α-methylbenzyl group is removed via catalytic hydrogenation (Pd/C, H₂), followed by HCl treatment to form the dihydrochloride salt.

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Imine Formation | 5-Fluoronicotinaldehyde, (R)-α-methylbenzylamine, EtOH, reflux | 85% | - |

| Hydrogenation | Rh(I)-(S)-BINAP, H₂ (50 psi), MeOH, 25°C | 78% | 92% |

| Salt Formation | HCl (aq.), EtOAc, 0°C | 95% | - |

This method ensures high stereochemical fidelity but requires specialized catalysts .

Fluorination of Pyridine Precursors

Direct fluorination of pyridine derivatives is a key step. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed for regioselective fluorination:

Procedure :

-

Substrate Activation : 3-Acetylpyridine is treated with Ag₂CO₃ in acetonitrile to activate the C-5 position.

-

Fluorination : Selectfluor® (2.2 equiv) is added at 80°C for 12 hours, yielding 5-fluoro-3-acetylpyridine .

-

Reductive Amination : The ketone is converted to the amine using NH₄OAc and NaBH₃CN in MeOH, followed by HCl salt formation.

| Parameter | Value |

|---|---|

| Selectfluor® Equiv. | 2.2 |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield (Fluorinated Product) | 68% |

This method avoids harsh fluorinating agents like HF, enhancing safety .

Chiral Resolution via Diastereomeric Crystallization

For racemic mixtures, resolution using chiral acids (e.g., L-tartaric acid) is effective:

Procedure :

-

Racemate Formation : 1-(5-Fluoropyridin-3-YL)ethan-1-amine is synthesized via non-stereoselective reductive amination.

-

Salt Formation : The racemic amine is treated with L-tartaric acid in ethanol, yielding diastereomeric salts.

-

Crystallization : The (S)-enantiomer salt preferentially crystallizes, isolated by filtration (≥98% ee) .

| Resolution Step | Conditions | Result |

|---|---|---|

| Salt Formation | L-tartaric acid, EtOH, 0°C | 40% Yield |

| Crystallization | Slow cooling (−20°C) | 98% ee |

This method is cost-effective but lower-yielding compared to asymmetric synthesis .

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine unreacted:

Procedure :

-

Substrate Preparation : Racemic 1-(5-Fluoropyridin-3-YL)ethan-1-amine is dissolved in toluene.

-

Enzymatic Reaction : Candida antarctica lipase B (CAL-B) and vinyl acetate (acyl donor) are added at 30°C for 24 hours.

-

Separation : The unreacted (S)-amine is extracted and converted to the dihydrochloride salt .

| Parameter | Value |

|---|---|

| Enzyme Loading | 10% w/w |

| Reaction Time | 24 h |

| ee (S)-Amine | 99% |

| Yield | 45% |

This green chemistry approach aligns with sustainable practices but requires optimized enzyme activity .

Dihydrochloride Salt Formation

Final conversion to the 2HCl salt ensures stability and solubility:

Procedure :

-

Freebase Dissolution : (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine is dissolved in anhydrous EtOAc.

-

HCl Treatment : Gaseous HCl is bubbled through the solution at 0°C until precipitation completes.

-

Isolation : The precipitate is filtered, washed with cold EtOAc, and dried under vacuum .

| Parameter | Value |

|---|---|

| HCl Equiv. | 2.2 |

| Temperature | 0°C |

| Purity (HPLC) | 99.5% |

Stoichiometric control prevents over-acidification and degradation .

Comparative Analysis of Methods

The table below evaluates key parameters across preparation routes:

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 78 | 92 | High | High |

| Fluorination-Reduction | 68 | - | Moderate | Moderate |

| Chiral Resolution | 40 | 98 | Low | Low |

| Enzymatic Resolution | 45 | 99 | Moderate | High |

Asymmetric hydrogenation and enzymatic resolution offer superior stereocontrol, whereas fluorination-reduction balances cost and scalability .

Industrial-Scale Considerations

For large-scale production (>100 kg), asymmetric hydrogenation is preferred due to:

-

Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs.

-

Process Intensification : Continuous flow systems enhance throughput (space-time yield: 2.5 kg/L/day) .

Critical challenges include minimizing residual metal contaminants (<1 ppm) and ensuring consistent enantiopurity through in-line HPLC monitoring .

Emerging Methodologies

Recent advances include:

-

Photoredox Catalysis : Visible-light-mediated amination of 5-fluoropyridine derivatives (85% yield, 94% ee) .

-

Biocatalytic Amination : Engineered transaminases convert 5-fluoronicotinonitrile to the (S)-amine (90% yield, >99% ee).

These methods promise greener alternatives but require further validation for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2hcl involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Research Findings and Implications

Fluorine Position Matters :

- The target compound’s 5-fluoro substitution on pyridine contrasts with the 6-fluoro isomer in . Positional isomerism affects electronic properties: 5-fluoro may enhance π-stacking interactions in receptor binding compared to 6-fluoro .

This trade-off may limit its utility in central nervous system (CNS) targets.

Stereochemical Purity :

- Asymmetric synthesis methods, such as dynamic kinetic resolution (DKR) or biocatalysis, are critical for achieving >99% enantiomeric excess (ee) in chiral amines like the target compound .

Halogenation Effects :

- Brominated analogs (e.g., ) show increased molecular weight and steric hindrance, which may reduce bioavailability but improve target affinity in halogen-bond-prone environments .

Biological Activity

(S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine dihydrochloride, also known by its CAS number 1213045-95-4, is a fluorinated pyridine derivative with significant implications in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 213.08 g/mol

- CAS Number : 1213045-95-4

- Appearance : Solid, typically in dihydrochloride form.

The biological activity of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2HCl is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability and increasing the compound's ability to interact with specific receptors or enzymes.

Potential Targets

- Neurotransmitter Receptors : This compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neurological disorders.

- Kinase Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cancer signaling pathways.

- Antimicrobial Activity : Some derivatives of fluorinated pyridines have shown promise against bacterial strains, indicating potential applications in antimicrobial therapy.

In Vitro Studies

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited moderate cytotoxic effects on cancer cell lines at high concentrations. |

| Enzyme Inhibition | Demonstrated inhibition of specific kinases related to tumor growth. |

| Receptor Binding | Showed affinity for serotonin receptors, suggesting potential antidepressant effects. |

Case Studies

- Case Study on Antidepressant Effects :

- A study investigated the effects of (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine on rodent models exhibiting depressive behaviors. The compound was administered over a period of two weeks, resulting in a significant reduction in depressive-like symptoms compared to controls.

- Cancer Cell Line Study :

- Research conducted on various cancer cell lines indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms, particularly in breast and lung cancer models.

Safety and Toxicology

While (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects and potential toxicities.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing (S)-1-(5-Fluoropyridin-3-YL)ethan-1-amine 2HCl with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 5-fluoronicotinaldehyde) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to control stereochemistry. Key steps include:

- Imine Formation : Reacting 5-fluoropyridine-3-carbaldehyde with ammonium acetate under reflux in ethanol .

- Asymmetric Reduction : Using NaBH₄ with a chiral ligand (e.g., (S)-BINAP) to achieve >95% enantiomeric excess (ee) .

- Salt Formation : Treating the free base with HCl in methanol to yield the dihydrochloride salt .

Critical Parameters : Temperature control (<0°C during reduction), solvent purity (anhydrous THF), and chiral catalyst loading (1-2 mol%). Yield optimization requires monitoring by chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How is the enantiomeric purity of this compound validated in academic research?

Methodological Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Using columns like Chiralpak IG-3 with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm .

- Polarimetry : Comparing specific rotation values ([α]D²⁵) with literature data (e.g., [α]D²⁵ = +15.6° for (S)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for (R)- and (S)-enantiomers in ¹H NMR .

Advanced: How does the (S)-configuration influence the compound’s biological activity compared to its (R)-enantiomer?

Methodological Answer:

The (S)-enantiomer often exhibits higher receptor-binding affinity due to steric and electronic alignment with target sites. For example:

- Kinase Inhibition : (S)-enantiomers show 10-fold higher IC₅₀ values against tyrosine kinases due to optimal hydrogen bonding with ATP-binding pockets .

- Metabolic Stability : (S)-enantiomers may have prolonged half-lives in hepatic microsome assays (e.g., t₁/₂ = 45 min vs. 22 min for (R)-form) .

Experimental Design : Compare enantiomers in in vitro assays (e.g., fluorescence polarization for binding affinity) and MD simulations to map interactions .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Resolution strategies include:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for salt form (2HCl vs. free base) .

- Impurity Profiling : Quantify byproducts (e.g., des-fluoro analogs) via LC-MS and correlate with activity shifts .

- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers .

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with 5% sodium bicarbonate, then absorb with vermiculite .

- Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug development?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the pyridine C2 position (e.g., methyl, chloro) to enhance blood-brain barrier (BBB) penetration .

- In Silico Screening : Use QSAR models to predict logP (target ~2.5) and polar surface area (<90 Ų) for BBB permeability .

- In Vivo Testing : Assess brain-plasma ratio in rodent models after intravenous administration .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves absolute configuration; C–F bond length typically 1.34 Å .

- ¹³C NMR : Peaks at δ 150.2 (pyridine C5-F), 45.8 (CH₂NH₂) .

- FT-IR : N–H stretch at 3350 cm⁻¹; C–F vibration at 1220 cm⁻¹ .

Advanced: How do fluorination and amine salt formation impact the compound’s pharmacokinetics?

Methodological Answer:

- Fluorine : Enhances metabolic stability (reduces CYP450 oxidation) and increases logD by 0.5 units .

- Dihydrochloride Salt : Improves aqueous solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) but may alter bioavailability in acidic environments .

Testing : Conduct parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.